Olinciguat

Description

Properties

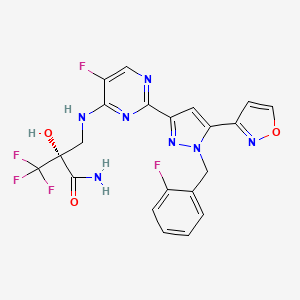

IUPAC Name |

(2R)-3,3,3-trifluoro-2-[[[5-fluoro-2-[1-[(2-fluorophenyl)methyl]-5-(1,2-oxazol-3-yl)pyrazol-3-yl]pyrimidin-4-yl]amino]methyl]-2-hydroxypropanamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H16F5N7O3/c22-12-4-2-1-3-11(12)9-33-16(14-5-6-36-32-14)7-15(31-33)18-28-8-13(23)17(30-18)29-10-20(35,19(27)34)21(24,25)26/h1-8,35H,9-10H2,(H2,27,34)(H,28,29,30)/t20-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YWQFJNWMWZMXRW-HXUWFJFHSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C(=C1)CN2C(=CC(=N2)C3=NC=C(C(=N3)NCC(C(=O)N)(C(F)(F)F)O)F)C4=NOC=C4)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC=C(C(=C1)CN2C(=CC(=N2)C3=NC=C(C(=N3)NC[C@@](C(=O)N)(C(F)(F)F)O)F)C4=NOC=C4)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H16F5N7O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

509.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1628732-62-6 | |

| Record name | Olinciguat [USAN:INN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1628732626 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Olinciguat | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB15238 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | OLINCIGUAT | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/PD5F4ZXD21 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

The Role of the NO-sGC-cGMP Pathway in Olinciguat's Effects: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth exploration of the mechanism of action of Olinciguat, a novel soluble guanylate cyclase (sGC) stimulator. It focuses on the pivotal role of the nitric oxide (NO)-sGC-cyclic guanosine monophosphate (cGMP) signaling pathway in mediating the pharmacological effects of this compound. This document summarizes key preclinical data, details experimental methodologies, and provides visual representations of the core biological processes and experimental workflows.

The NO-sGC-cGMP Signaling Pathway: A Central Regulator

The NO-sGC-cGMP pathway is a fundamental signaling cascade involved in a diverse range of physiological processes, including smooth muscle relaxation, inhibition of inflammation, and prevention of fibrosis.[1][2] The pathway is initiated by the endogenous signaling molecule, nitric oxide (NO). Under physiological conditions, NO binds to the reduced (ferrous) heme iron of soluble guanylate cyclase (sGC), an intracellular enzyme. This binding event triggers a conformational change in sGC, leading to its activation and the subsequent conversion of guanosine triphosphate (GTP) to cyclic guanosine monophosphate (cGMP).[3] cGMP, in turn, acts as a second messenger, activating downstream effectors such as protein kinase G (PKG) to elicit a variety of cellular responses.

Dysregulation of the NO-sGC-cGMP pathway is implicated in the pathophysiology of numerous diseases, including cardiovascular disorders like pulmonary hypertension and heart failure, as well as conditions characterized by inflammation and fibrosis such as sickle cell disease.[4][5] In these disease states, reduced NO bioavailability or impaired sGC function can lead to diminished cGMP production and the manifestation of pathological symptoms.

This compound: A Stimulator of Soluble Guanylate Cyclase

This compound is a small molecule sGC stimulator that acts directly on the sGC enzyme to enhance the production of cGMP. Unlike sGC activators, which preferentially target oxidized or heme-free sGC, sGC stimulators like this compound require the presence of the reduced heme group on the enzyme. A key characteristic of sGC stimulators is their synergistic action with NO. This compound sensitizes sGC to ambient levels of NO, leading to a significant amplification of the cGMP signal. This mechanism of action allows for the restoration of signaling in conditions of NO deficiency without causing systemic, non-physiological activation of the pathway.

Preclinical studies have demonstrated that this compound effectively stimulates cGMP production, leading to a range of therapeutic effects. These include relaxation of vascular smooth muscle, inhibition of vascular smooth muscle proliferation, reduction of blood pressure, and anti-inflammatory effects.

Quantitative Data on this compound's Effects

The following tables summarize the key quantitative data from preclinical studies on this compound, demonstrating its potency and pharmacological effects.

Table 1: In Vitro Potency of this compound

| Assay | System | Parameter | Value | Reference |

| sGC Stimulation | HEK-293 cells (with 10 µM DETA NO donor) | EC50 | 73.8 nM (95% CI: 42.7 to 105 nM) | |

| Vascular Relaxation | Human subcutaneous resistance arteries (pre-contracted with U46619) | EC50 | 24.3 nM (95% CI: 16 to 38 nM) |

Table 2: Pharmacokinetic Parameters of this compound in Sprague Dawley Rats

| Sex | Route | Parameter | Value | Unit | Reference |

| Female | i.v. | Vss | 0.9 | L/kg | |

| Male | i.v. | Vss | 1.1 | L/kg | |

| Female | i.v. | CL | 5.6 | ml/min/kg | |

| Male | i.v. | CL | 11.3 | ml/min/kg | |

| - | p.o. | Oral Bioavailability | 40% | - |

Vss: Steady-state volume of distribution; CL: Systemic clearance

Table 3: In Vivo Pharmacodynamic Effects of this compound

| Animal Model | Treatment | Effect | Magnitude of Effect | Reference |

| Normotensive Wistar Rats | Oral gavage | Reduction in Mean Arterial Pressure (MAP) | Dose-dependent reduction | |

| Spontaneously Hypertensive Rats (SHR) | 3 mg/kg and 10 mg/kg oral gavage | Reduction in Mean Arterial Pressure (MAP) | Significantly lower than vehicle | |

| Dahl Salt-Sensitive Hypertensive Heart Failure Rat Model | - | Cardioprotection | - | |

| ZSF1 Rat Model of Diabetic Nephropathy | - | Renoprotection | Lower circulating glucose, cholesterol, and triglycerides | |

| TNFα-induced Inflammation Mouse Model | - | Anti-inflammatory | Lower levels of soluble adhesion molecules |

Detailed Experimental Protocols

This section provides an overview of the methodologies used in key experiments to characterize the activity of this compound.

Human Whole Cell sGC Activity Assay

Objective: To determine the potency of this compound in stimulating cGMP production in a cellular context.

Methodology:

-

Cell Culture: Human Embryonic Kidney (HEK-293) cells, which endogenously express sGC, are cultured under standard conditions.

-

Treatment: Cells are treated with varying concentrations of this compound in the presence of a nitric oxide donor, such as DETA NONOate (10 µM), to mimic the synergistic action with NO. Control experiments are performed in the absence of the NO donor.

-

Cell Lysis: Following incubation, the cells are lysed using an ice-cold solution, typically 10% acetic acid, to halt enzymatic activity and release intracellular cGMP.

-

Centrifugation: The cell lysates are centrifuged to pellet cellular debris.

-

cGMP Quantification: The concentration of cGMP in the resulting supernatants is determined using a sensitive analytical method, such as reverse-phase liquid chromatography with tandem mass spectrometry (LC-MS/MS).

-

Data Analysis: Concentration-response data are analyzed using a four-parameter logistic fit to calculate the EC50 value, representing the concentration of this compound that elicits a half-maximal response.

Human Vascular Smooth Muscle Relaxation Assay

Objective: To assess the functional effect of this compound on vascular tone in human tissues.

Methodology:

-

Tissue Preparation: Small subcutaneous resistance arteries are obtained from human donors and prepared for in vitro analysis.

-

Pre-contraction: The arterial segments are pre-contracted with a thromboxane mimetic, such as U46619, to induce a stable level of vascular tone.

-

This compound Treatment: Cumulative concentration-response curves are generated by adding increasing concentrations of this compound to the tissue bath.

-

Measurement of Relaxation: The relaxation of the arterial segments is measured and expressed as a percentage of the initial pre-contraction.

-

Data Analysis: The concentration-response data are used to calculate the EC50 for relaxation.

Measurement of cGMP Levels in Tissues

Objective: To quantify the concentration of cGMP in solid tissues following treatment.

Methodology:

-

Tissue Collection and Processing: Tissues of interest are collected and immediately snap-frozen in liquid nitrogen to prevent cGMP degradation. The frozen tissues are then homogenized.

-

Protein Precipitation: Proteins in the homogenate are precipitated using an acid, such as trichloroacetic acid (TCA) or hydrochloric acid (HCl).

-

Extraction: The acid is removed from the sample, often through extraction with a solvent like water-saturated ether.

-

Quantification: The cGMP concentration in the processed sample is measured using a competitive enzyme-linked immunosorbent assay (ELISA) or other sensitive immunoassays. These assays typically involve a cGMP-specific antibody and a labeled cGMP conjugate. The signal generated is inversely proportional to the amount of cGMP in the sample.

-

Data Normalization: The final cGMP concentration is normalized to the initial weight of the tissue, typically expressed as nanomoles of cGMP per gram of tissue.

Conclusion

This compound is a potent sGC stimulator that effectively enhances signaling through the NO-sGC-cGMP pathway. Its mechanism of action, characterized by a synergistic interaction with endogenous NO, allows for the targeted amplification of a crucial physiological signaling cascade. The preclinical data robustly support its ability to induce vasodilation, inhibit smooth muscle proliferation, and exert beneficial effects in models of cardiovascular and inflammatory diseases. The experimental protocols outlined in this guide provide a framework for the continued investigation and characterization of this compound and other sGC modulators. This in-depth understanding is critical for the ongoing development of novel therapeutics targeting the NO-sGC-cGMP pathway for a variety of debilitating diseases.

References

- 1. This compound, an Oral sGC Stimulator, Exhibits Diverse Pharmacology Across Preclinical Models of Cardiovascular, Metabolic, Renal, and Inflammatory Disease - PMC [pmc.ncbi.nlm.nih.gov]

- 2. This compound, an Oral sGC Stimulator, Exhibits Diverse Pharmacology Across Preclinical Models of Cardiovascular, Metabolic, Renal, and Inflammatory Disease - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. mdpi.com [mdpi.com]

- 4. Ironwood Pharmaceuticals, Inc. - Ironwood Pharmaceuticals Announces FDA Orphan Drug Designation for this compound for the Treatment of Sickle Cell Disease [investor.ironwoodpharma.com]

- 5. Frontiers | Analysis of research trends and development prospects of soluble guanylate cyclase stimulators/activators: using bibliometric methods [frontiersin.org]

Early-Stage Research on Olinciguat for Metabolic Disorders: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Olinciguat (IW-1701) is a novel, orally bioavailable soluble guanylate cyclase (sGC) stimulator that enhances the nitric oxide (NO)-sGC-cyclic guanosine monophosphate (cGMP) signaling pathway.[1][2] This pathway is integral to various physiological processes, including the regulation of blood flow, inflammation, fibrosis, and metabolism. Dysregulation of this pathway is implicated in the pathophysiology of metabolic disorders. Early-stage preclinical research has demonstrated that this compound may offer therapeutic benefits for metabolic syndrome by improving key metabolic parameters. This technical guide provides an in-depth summary of the core preclinical data, experimental methodologies, and the underlying signaling pathways associated with this compound's effects on metabolic disorders. While clinical development of this compound has focused on sickle cell disease[3][4], data from the related sGC stimulator, Praliciguat, in patients with diabetic kidney disease provides valuable insight into the potential clinical metabolic effects of this drug class.

Mechanism of Action: The NO-sGC-cGMP Signaling Pathway

This compound's primary mechanism of action is the stimulation of soluble guanylate cyclase (sGC), the intracellular receptor for nitric oxide (NO). In metabolic disorders, endothelial dysfunction can lead to reduced NO bioavailability, impairing the sGC-cGMP pathway. This compound directly stimulates sGC, increasing the production of cyclic guanosine monophosphate (cGMP), a critical second messenger. Elevated cGMP levels activate cGMP-dependent protein kinase (PKG), which in turn phosphorylates various downstream targets in metabolically active tissues like the liver and adipose tissue, leading to beneficial effects on glucose and lipid metabolism.

References

- 1. sGC stimulator praliciguat suppresses stellate cell fibrotic transformation and inhibits fibrosis and inflammation in models of NASH - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. Cyclerion Announces Phase 2 STRONG-SCD Study Results in Patients with Sickle Cell Disease | Cyclerion Therapeutics, Inc. [ir.cyclerion.com]

- 4. sicklecellanemianews.com [sicklecellanemianews.com]

The Discovery and Chemical Profile of Olinciguat: A Soluble Guanylate Cyclase Stimulator

An In-depth Technical Guide for Researchers and Drug Development Professionals

Abstract

Olinciguat (formerly IW-1701) is a novel, orally bioavailable small molecule that acts as a stimulator of soluble guanylate cyclase (sGC), a critical enzyme in the nitric oxide (NO) signaling pathway.[1][2][3] Developed by Ironwood Pharmaceuticals and subsequently by its spin-off, Cyclerion Therapeutics, this compound belongs to a pyrazole-pyrimidine heterocyclic structural class of compounds.[4] This technical guide provides a comprehensive overview of the discovery, chemical structure, and mechanism of action of this compound. It includes a detailed summary of key preclinical and clinical findings, presented with structured data tables and detailed experimental protocols. Furthermore, signaling pathways and experimental workflows are visualized using Graphviz diagrams to facilitate a deeper understanding of its pharmacological profile. Although clinical development for sickle cell disease was halted due to insufficient efficacy, the preclinical data for this compound across a range of cardiovascular, metabolic, and inflammatory models highlight its potential therapeutic breadth and the continued interest in sGC stimulation as a therapeutic strategy.[5]

Discovery and Chemical Structure

This compound was discovered by Ironwood Pharmaceuticals as part of their research program focused on the development of novel sGC stimulators. The aim was to create orally bioavailable compounds that could modulate the NO-sGC-cGMP signaling pathway, which is implicated in a variety of diseases. This compound emerged from a series of 4-hydroxypyrimidine sGC stimulators derived from a 1,3,5-substituted pyrazole scaffold.

The chemical name of this compound is (R)-3,3,3-trifluoro-2-(((5-fluoro-2-(1-(2-fluorobenzyl)-5-(isoxazol-3-yl)-1H-pyrazol-3-yl)pyrimidin-4-yl)amino)methyl)-2-hydroxypropanamide. Its molecular formula is C21H16F5N7O3, and it has a molecular weight of 509.4 g/mol .

Chemical Structure of this compound

Mechanism of Action: Stimulation of the NO-sGC-cGMP Signaling Pathway

This compound exerts its pharmacological effects by directly stimulating soluble guanylate cyclase (sGC), a key enzyme in the nitric oxide (NO) signaling pathway. sGC is a heterodimeric heme-containing enzyme that, upon activation by NO, catalyzes the conversion of guanosine triphosphate (GTP) to cyclic guanosine monophosphate (cGMP). cGMP, in turn, acts as a second messenger, modulating the activity of downstream proteins such as protein kinases, phosphodiesterases, and ion channels to elicit a range of physiological responses, including smooth muscle relaxation, inhibition of inflammation, and reduced fibrosis.

This compound is classified as an sGC stimulator, meaning it binds to the reduced, heme-containing form of the enzyme. Its action is synergistic with endogenous NO, enhancing the enzyme's sensitivity to its natural activator. This leads to an amplified production of cGMP.

Preclinical Pharmacology

This compound has been evaluated in a variety of preclinical models, demonstrating a broad range of pharmacological activities.

In Vitro Studies

In cell-based assays, this compound stimulated sGC and relaxed pre-contracted human vascular smooth muscle. It was also a potent inhibitor of vascular smooth muscle cell proliferation, an effect that was potentiated by the phosphodiesterase 5 (PDE5) inhibitor, tadalafil.

In Vivo Studies

Preclinical studies in animal models have highlighted the potential of this compound in cardiovascular, renal, metabolic, and inflammatory diseases.

The pharmacokinetic profile of this compound was assessed in Sprague Dawley rats. The compound exhibited low to moderate clearance and an oral bioavailability of 40%.

| Parameter | Unit | Female | Male |

| Intravenous (i.v.) | |||

| Vss | L/kg | 0.9 | 1.1 |

| CL | mL/min/kg | 5.6 | 11.3 |

| Oral (p.o.) | |||

| Cmax | ng/mL | - | - |

| Tmax | h | - | - |

| t1/2 | h | - | - |

| F | % | \multicolumn{2}{c | }{40} |

| Vss: Volume of distribution at steady-state; CL: Systemic clearance; Cmax: Maximum plasma concentration; Tmax: Time to maximum plasma concentration; t1/2: Half-life; F: Bioavailability. | |||

| (Note: Specific values for Cmax, Tmax, and t1/2 were not provided in the source material). |

This compound was found to be highly bound to both rat (99.00 ± 0.26%) and human (98.01 ± 0.77%) plasma proteins. A whole-body autoradiography study in rats indicated that this compound-derived radioactivity was distributed comparably between plasma and most tissues, suggesting a balanced distribution between vascular and extravascular compartments. The primary route of clearance was determined to be hepatic.

In normotensive Wistar rats and spontaneously hypertensive rats (SHRs), this compound dose-dependently reduced blood pressure. In the Dahl salt-sensitive hypertensive heart failure rat model, this compound demonstrated cardioprotective effects.

In the ZSF1 rat model of diabetic nephropathy and metabolic syndrome, this compound was shown to be renoprotective. Additionally, treatment was associated with lower circulating levels of glucose, cholesterol, and triglycerides. In a mouse model of sickle cell disease-associated nephropathy, this compound attenuated kidney injury.

In a mouse model of TNFα-induced inflammation, this compound treatment led to lower levels of soluble adhesion molecules derived from the endothelium and leukocytes. In mouse models of sickle cell disease, this compound attenuated inflammation and vaso-occlusion.

| Biomarker | Model | Effect of this compound |

| sICAM-1 | Mouse TNFα-induced inflammation | Reduced levels |

| sP-selectin | Mouse TNFα-induced inflammation | Reduced levels |

| sE-selectin | Mouse TNFα-induced inflammation | Reduced levels |

| sICAM-1: soluble Intercellular Adhesion Molecule 1; sP-selectin: soluble P-selectin; sE-selectin: soluble E-selectin. |

Clinical Development

This compound advanced into Phase 2 clinical trials for the treatment of sickle cell disease (SCD) and achalasia. The STRONG-SCD study was a multicenter, randomized, double-blind, placebo-controlled, dose-ranging Phase 2 trial designed to evaluate the safety, tolerability, pharmacokinetics, and pharmacodynamics of this compound in patients with SCD.

Despite being generally well-tolerated, the top-line results from the STRONG-SCD study, which enrolled 70 participants, did not demonstrate sufficient activity to support further internal clinical development for this indication. Cyclerion subsequently announced the suspension of the this compound program for SCD.

Experimental Protocols

Pharmacokinetic Studies in Rats

-

Animals: Female and male Sprague Dawley rats.

-

Administration: Intravenous (i.v.) or oral (p.o.) administration of this compound.

-

Sampling: Sparse blood sampling was performed at various time points post-dose.

-

Analysis: Plasma concentrations of this compound were determined, and pharmacokinetic parameters were calculated using noncompartmental analysis.

Hemodynamics in Normotensive Wistar and Spontaneously Hypertensive Rats (SHR)

-

Animals: Male Wistar rats (n=6, 230–250 g, 12 weeks of age) and male SHRs (n=6, 230–250 g, 14 weeks of age).

-

Instrumentation: Implantation of telemetry transmitters for continuous monitoring of blood pressure and heart rate.

-

Dosing Regimen: A weekly dose-escalation design was employed with oral administration of vehicle (week 1), followed by this compound at 1 mg/kg (week 2), 3 mg/kg (week 3), and 10 mg/kg (week 4). Doses were administered once daily for 4 days at each level.

-

Formulation: this compound was formulated as a suspension in a vehicle containing 0.5% methylcellulose and 0.2% Tween 80.

TNFα-Induced Inflammation Model in Mice

-

Animals: C57BL/6 mice.

-

Induction of Inflammation: Intravenous challenge with TNFα.

-

Treatment: Oral administration of this compound or vehicle prior to TNFα challenge.

-

Endpoint Measurement: Plasma levels of soluble adhesion molecules (sP-selectin, sE-selectin, and sICAM-1) were measured using ELISA kits.

Conclusion

This compound is a well-characterized sGC stimulator that has demonstrated a wide range of pharmacological effects in preclinical models, spanning cardiovascular, renal, metabolic, and inflammatory systems. Its discovery and development have contributed to the growing understanding of the therapeutic potential of targeting the NO-sGC-cGMP signaling pathway. While the clinical development of this compound for sickle cell disease was not pursued due to a lack of efficacy, the extensive preclinical data and the insights gained from its clinical evaluation provide a valuable foundation for future research and development of sGC stimulators for other indications. The detailed chemical profile and methodologies presented in this guide serve as a comprehensive resource for researchers and professionals in the field of drug discovery and development.

References

- 1. Ironwood Pharmaceuticals, Inc. - Ironwood Pharmaceuticals Announces FDA Orphan Drug Designation for this compound for the Treatment of Sickle Cell Disease [investor.ironwoodpharma.com]

- 2. This compound new, innovative treatment for sickle cell disease [speciality.medicaldialogues.in]

- 3. This compound | Ligand page | IUPHAR/BPS Guide to PHARMACOLOGY [guidetopharmacology.org]

- 4. This compound, an Oral sGC Stimulator, Exhibits Diverse Pharmacology Across Preclinical Models of Cardiovascular, Metabolic, Renal, and Inflammatory Disease - PMC [pmc.ncbi.nlm.nih.gov]

- 5. This compound, an Oral sGC Stimulator, Exhibits Diverse Pharmacology Across Preclinical Models of Cardiovascular, Metabolic, Renal, and Inflammatory Disease • Cyclerion [cyclerion.com]

Methodological & Application

Application Notes and Protocols: Quantitative Whole-Body Autoradiography to Determine Olinciguat Tissue Distribution

For Researchers, Scientists, and Drug Development Professionals

Introduction

Olinciguat is a novel, orally bioavailable small molecule that acts as a soluble guanylate cyclase (sGC) stimulator.[1][2] By targeting the nitric oxide (NO)-sGC-cyclic guanosine monophosphate (cGMP) signaling pathway, this compound enhances the production of cGMP, a key second messenger involved in various physiological processes, including smooth muscle relaxation, inflammation, and fibrosis.[1][2][3] Understanding the tissue distribution of this compound is crucial for elucidating its pharmacokinetic and pharmacodynamic properties, which in turn informs its therapeutic potential and safety profile.

Quantitative whole-body autoradiography (QWBA) is a powerful imaging technique used in preclinical drug development to visualize and quantify the distribution of a radiolabeled drug candidate throughout the entire body of an animal. This method provides comprehensive data on tissue-specific accumulation and retention of the drug and its metabolites, which is essential for regulatory submissions and for designing first-in-human studies.

These application notes provide a detailed overview of the use of QWBA to determine the tissue distribution of this compound, including a summary of available quantitative data, detailed experimental protocols, and visual representations of key biological and experimental processes.

Mechanism of Action: The NO-sGC-cGMP Signaling Pathway

This compound's therapeutic effects are mediated through the stimulation of soluble guanylate cyclase (sGC), a key enzyme in the nitric oxide (NO) signaling pathway. Under normal physiological conditions, NO binds to the heme moiety of sGC, leading to a conformational change that activates the enzyme to convert guanosine triphosphate (GTP) to cyclic guanosine monophosphate (cGMP). cGMP then acts as a second messenger, activating downstream protein kinases and ion channels to elicit various cellular responses. This compound and other sGC stimulators work by binding to a different site on the sGC enzyme, sensitizing it to endogenous NO and thereby amplifying the signaling cascade.

Quantitative Tissue Distribution of this compound

A quantitative whole-body autoradiography (QWBA) study was conducted in male Long-Evans rats to determine the tissue distribution of [¹⁴C]-Olinciguat. The results indicated a balanced distribution between vascular and extravascular compartments, with radioactivity in most tissues being comparable to plasma levels.

Summary of Tissue-to-Plasma Ratios

The following tables summarize the tissue-to-plasma area under the curve (AUC) ratios for [¹⁴C]-Olinciguat-derived radioactivity in various tissues.

Table 1: Tissues with High this compound-Derived Radioactivity (Tissue:Plasma AUC Ratio > 2.0)

| Tissue | Tissue:Plasma AUC Ratio |

| Liver | 50.3 |

| Small Intestine | 27.5 |

| Kidney Cortex | 13.6 |

| Kidney Medulla | 5.14 |

| Cecum | 4.63 |

| Urinary Bladder | 2.62 |

| Adrenal Gland | 2.41 |

| Esophagus | 2.01 |

Table 2: Tissues with Moderate to Low this compound-Derived Radioactivity (Tissue:Plasma AUC Ratio 0.5 - 2.0)

| Tissue | Tissue:Plasma AUC Ratio |

| Brown Adipose | 1.16 |

| Aorta | 0.92 |

| Lung | 0.86 |

| Heart | 0.84 |

| White Adipose | 0.67 |

| Skeletal Muscle | 0.52 |

Experimental Protocols

The following is a detailed protocol for a quantitative whole-body autoradiography (QWBA) study to determine the tissue distribution of this compound, based on established methodologies.

Radiolabeling of this compound

-

Isotope Selection: Carbon-14 (¹⁴C) is a suitable isotope for QWBA studies due to its long half-life and clear imaging properties.

-

Synthesis: [¹⁴C]-Olinciguat is synthesized with the radiolabel incorporated into a metabolically stable position of the molecule to ensure that the detected radioactivity represents the parent drug and its metabolites.

-

Purity and Specific Activity: The radiolabeled compound should have a high radiochemical purity (>98%) and a known specific activity (e.g., µCi/mg) to allow for accurate quantification.

Animal Studies

-

Species and Strain: Male Long-Evans rats are a suitable model, particularly for assessing potential melanin binding due to their pigmentation.

-

Acclimation: Animals should be acclimated to the housing conditions for at least one week prior to the study.

-

Dosing:

-

A single oral dose of [¹⁴C]-Olinciguat is administered to each rat. The dose should be relevant to the intended therapeutic exposure.

-

The formulation should be consistent with that intended for clinical use (e.g., in a vehicle like polyethylene glycol 400 in water).

-

-

Sample Collection Time Points: A series of time points are chosen to capture the absorption, distribution, and elimination phases of the drug. Typical time points may include 1, 2, 4, 8, 12, 24, 48, 72, 96, 168, and 504 hours post-dose.

-

Euthanasia and Freezing: At each designated time point, one animal is euthanized. The carcass is then rapidly frozen by immersion in a dry ice/hexane bath to prevent the redistribution of the radiolabeled compound.

Tissue Sectioning and Autoradiography

-

Embedding: The frozen carcass is embedded in a block of carboxymethylcellulose (CMC) matrix.

-

Cryosectioning: A cryomacrotome is used to obtain thin (e.g., 40 µm) whole-body sections.

-

Section Mounting and Dehydration: The sections are mounted on adhesive tape and dehydrated (e.g., by freeze-drying) to prevent chemographic artifacts.

-

Exposure: The mounted sections, along with a set of [¹⁴C]-radioactivity standards, are exposed to a phosphor imaging plate in a light-tight cassette. The exposure time will depend on the dose administered and the specific activity of the compound.

Data Acquisition and Analysis

-

Image Scanning: After exposure, the imaging plate is scanned using a phosphor imager to create a digital autoradiogram.

-

Image Analysis:

-

Image analysis software is used to measure the optical density of the radioactivity in various tissues and organs.

-

A standard curve is generated from the optical densities of the [¹⁴C]-standards of known radioactivity concentrations.

-

The optical densities from the tissue regions are then converted to concentrations of radioactivity (e.g., µg equivalents of this compound per gram of tissue) using the standard curve.

-

-

Pharmacokinetic Analysis: The tissue concentration data at different time points are used to calculate pharmacokinetic parameters, such as the area under the concentration-time curve (AUC), for each tissue. Tissue-to-plasma AUC ratios are then calculated to assess the relative distribution of the drug.

Experimental Workflow

The following diagram illustrates the key steps involved in a quantitative whole-body autoradiography study.

Conclusion

Quantitative whole-body autoradiography provides an invaluable and comprehensive assessment of the tissue distribution of this compound. The available data from a rat QWBA study demonstrate that this compound is widely distributed throughout the body, with higher concentrations observed in the liver, small intestine, and kidney cortex. This information, coupled with the detailed protocols provided, serves as a critical resource for researchers and drug development professionals working with this compound and other sGC stimulators. These findings are instrumental in predicting human pharmacokinetics, assessing potential off-target effects, and ultimately guiding the clinical development of this promising therapeutic agent.

References

- 1. This compound, an Oral sGC Stimulator, Exhibits Diverse Pharmacology Across Preclinical Models of Cardiovascular, Metabolic, Renal, and Inflammatory Disease - PMC [pmc.ncbi.nlm.nih.gov]

- 2. This compound, an Oral sGC Stimulator, Exhibits Diverse Pharmacology Across Preclinical Models of Cardiovascular, Metabolic, Renal, and Inflammatory Disease - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. This compound, a stimulator of soluble guanylyl cyclase, attenuates inflammation, vaso‐occlusion and nephropathy in mouse models of sickle cell disease - PMC [pmc.ncbi.nlm.nih.gov]

Application Notes and Protocols for Olinciguat Administration in Chow for Chronic Animal Studies

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide to the administration of Olinciguat, a soluble guanylate cyclase (sGC) stimulator, in rodent chow for chronic animal studies. This document outlines the mechanism of action, protocols for diet preparation and animal monitoring, and key quantitative data from preclinical studies.

Introduction to this compound

This compound is a small molecule sGC stimulator that enhances the nitric oxide (NO)-sGC-cyclic guanosine monophosphate (cGMP) signaling pathway.[1][2] This pathway plays a crucial role in various physiological processes, including smooth muscle relaxation, inflammation, and fibrosis.[1][3] Dysregulation of this pathway is implicated in several cardiovascular and metabolic diseases.[4] this compound is orally bioavailable and has demonstrated cardioprotective, renoprotective, and anti-inflammatory effects in various preclinical models.

Mechanism of Action: The NO-sGC-cGMP Signaling Pathway

This compound's therapeutic effects are mediated through the stimulation of sGC, a key enzyme in the NO signaling cascade. Under normal physiological conditions, NO binds to the heme moiety of sGC, activating the enzyme to convert guanosine triphosphate (GTP) to cGMP. cGMP, in turn, acts as a second messenger, activating downstream pathways that lead to various cellular responses.

This compound and other sGC stimulators work in a dual manner: they directly stimulate sGC and also enhance the enzyme's sensitivity to endogenous NO. This leads to an amplified production of cGMP, even in conditions of impaired NO bioavailability.

Application Notes for Chow Administration

Administering this compound via medicated chow is a non-invasive method suitable for chronic studies, as it minimizes handling stress on the animals.

Diet Selection: The choice of rodent chow can influence experimental outcomes. In preclinical studies with this compound, both standard and specialized diets have been used.

-

Standard Chow: Purina 5008 has been used in studies investigating metabolic syndrome and diabetic nephropathy.

-

Open Standard Diet: Research Diets, Inc. #D11112201 has been utilized in models of salt-sensitive hypertension and myocardial infarction.

Dosage Calculation and Formulation: The concentration of this compound in the chow should be calculated based on the target daily dose (mg/kg/day) and the average daily food consumption of the specific rodent strain and age.

Example Formulations from a Preclinical Study:

-

Target Dose: 10 mg/kg/day

-

Chow Formulation: 83 mg this compound per kg of chow.

-

-

Target Dose: 30 mg/kg/day

-

Chow Formulation: 250 mg this compound per kg of chow.

-

It is crucial to monitor food intake to ensure accurate dosing.

Experimental Protocols

This section provides a detailed methodology for a chronic study involving this compound administration in chow.

Protocol 1: Preparation of this compound-Medicated Chow

This protocol is based on general best practices for preparing medicated rodent chow.

Materials:

-

This compound powder

-

Standard or specialized rodent chow (powdered form is ideal)

-

Wiley mill or a similar grinder (if starting with pelleted chow)

-

Planetary mixer or other suitable blender

-

Binder (e.g., corn starch and water)

-

Meat grinder with an appropriate nozzle for pelleting

-

Low-temperature drying oven

Procedure:

-

Chow Preparation: If using pelleted chow, grind it to a fine, uniform powder using a Wiley mill.

-

Drug Pre-mixing: To ensure homogeneity, create a pre-mix by blending the calculated amount of this compound powder with a small portion of the powdered chow.

-

Final Mixing: Gradually add the pre-mix to the bulk of the powdered chow in a planetary mixer and blend until a homogenous mixture is achieved.

-

Pelleting: Prepare a binder solution (e.g., corn starch and hot water) and add it to the medicated powder to create a consistency suitable for extrusion. Pass the mixture through a meat grinder with a nozzle that produces pellets of a similar size to standard chow.

-

Drying: Spread the newly formed pellets on trays and dry them in a low-temperature oven (e.g., 40°C) until they are hard and have a low moisture content.

-

Storage: Store the medicated chow in airtight, light-protected containers at a cool, dry temperature to maintain stability.

Quality Control:

-

Perform analysis on representative samples of the medicated chow to confirm the concentration and homogeneity of this compound.

-

Conduct stability tests to determine the shelf-life of the medicated chow under the intended storage conditions.

Protocol 2: Chronic Animal Study Workflow

This protocol outlines the key steps for conducting a chronic study with this compound-medicated chow.

References

Application Notes and Protocols: Measuring Olinciguat's Effect on Leukocyte-Endothelial Interactions

For Researchers, Scientists, and Drug Development Professionals

Introduction

Olinciguat is a novel stimulator of soluble guanylate cyclase (sGC), a key enzyme in the nitric oxide (NO) signaling pathway.[1][2] By enhancing the production of cyclic guanosine monophosphate (cGMP), this compound plays a crucial role in various physiological processes, including the regulation of inflammation and smooth muscle relaxation.[2][3] Leukocyte-endothelial interactions are a critical component of the inflammatory response, involving the adhesion of leukocytes to the vascular endothelium and their subsequent migration into tissues.[4] Dysregulation of these interactions is implicated in the pathophysiology of various diseases, including sickle cell disease, where excessive leukocyte adhesion contributes to vaso-occlusive crises.

Preclinical studies have demonstrated that this compound can attenuate leukocyte-endothelial cell adhesion, suggesting its therapeutic potential in inflammatory conditions. This compound has been shown to reduce the expression of key endothelial adhesion molecules such as E-selectin, P-selectin, and Intercellular Adhesion Molecule-1 (ICAM-1). These application notes provide detailed protocols for researchers to investigate and quantify the effects of this compound on leukocyte-endothelial interactions in both in vitro and in vivo models.

Signaling Pathway of this compound in Endothelial Cells

References

- 1. researchgate.net [researchgate.net]

- 2. This compound, a stimulator of soluble guanylyl cyclase, attenuates inflammation, vaso‐occlusion and nephropathy in mouse models of sickle cell disease - PMC [pmc.ncbi.nlm.nih.gov]

- 3. This compound, an Oral sGC Stimulator, Exhibits Diverse Pharmacology Across Preclinical Models of Cardiovascular, Metabolic, Renal, and Inflammatory Disease - PMC [pmc.ncbi.nlm.nih.gov]

- 4. A Flow Adhesion Assay to Study Leucocyte Recruitment to Human Hepatic Sinusoidal Endothelium Under Conditions of Shear Stress - PMC [pmc.ncbi.nlm.nih.gov]

Application Notes and Protocols for Studying Olinciguat in a TNFα-induced Inflammation Model

For Researchers, Scientists, and Drug Development Professionals

Introduction

Tumor Necrosis Factor-alpha (TNFα) is a pleiotropic pro-inflammatory cytokine central to the pathogenesis of numerous inflammatory diseases. It exerts its effects by binding to its receptors (TNFR1 and TNFR2), initiating intracellular signaling cascades that culminate in the activation of transcription factors like NF-κB and AP-1. This leads to the expression of a wide array of inflammatory mediators, including cytokines, chemokines, and adhesion molecules, which promote leukocyte recruitment and tissue damage.[1][2][3][4] One of the key events in TNFα-induced inflammation is the upregulation of vascular cell adhesion molecule-1 (VCAM-1) and intercellular adhesion molecule-1 (ICAM-1) on the surface of endothelial cells, facilitating the adhesion and transmigration of leukocytes.[5]

Olinciguat is a potent and orally bioavailable stimulator of soluble guanylate cyclase (sGC). sGC is a key enzyme in the nitric oxide (NO) signaling pathway. Upon activation by NO, sGC catalyzes the conversion of guanosine triphosphate (GTP) to cyclic guanosine monophosphate (cGMP). cGMP, a ubiquitous second messenger, mediates various physiological processes, including smooth muscle relaxation, inhibition of platelet aggregation, and modulation of inflammation. This compound enhances the sensitivity of sGC to endogenous NO and can also directly stimulate sGC, leading to increased cGMP production. Preclinical studies have demonstrated the anti-inflammatory effects of this compound in a mouse model of TNFα-induced inflammation, where it was associated with lower levels of endothelial and leukocyte-derived soluble adhesion molecules.

These application notes provide a detailed experimental framework for investigating the therapeutic potential of this compound in a TNFα-induced inflammation model, both in vitro and in vivo. The protocols are designed to be comprehensive and adaptable for researchers in academic and industrial settings.

Signaling Pathways

To understand the experimental setup, it is crucial to visualize the key signaling pathways involved.

Experimental Protocols

In Vitro Model: TNFα-Induced Inflammation in Human Umbilical Vein Endothelial Cells (HUVECs)

This protocol describes an in vitro model to assess the efficacy of this compound in mitigating TNFα-induced endothelial cell activation.

Materials:

-

Human Umbilical Vein Endothelial Cells (HUVECs)

-

Endothelial Cell Growth Medium (with supplements)

-

Recombinant Human TNFα

-

This compound

-

DMSO (vehicle control)

-

Phosphate Buffered Saline (PBS)

-

Trypsin-EDTA

-

96-well and 6-well tissue culture plates

-

Reagents for cGMP assay, ELISA, and Western blotting

Protocol:

-

Cell Culture: Culture HUVECs in Endothelial Cell Growth Medium at 37°C in a humidified atmosphere of 5% CO2. Use cells between passages 2 and 6 for experiments.

-

Seeding: Seed HUVECs into 96-well plates (for ELISA and cGMP assays) or 6-well plates (for Western blotting) at a density that allows them to reach 80-90% confluency on the day of the experiment.

-

This compound Pre-treatment:

-

Prepare stock solutions of this compound in DMSO.

-

Dilute this compound to final desired concentrations (e.g., 1, 10, 100, 1000 nM) in fresh culture medium.

-

Aspirate the old medium from the HUVEC monolayers and replace it with the medium containing this compound or vehicle (DMSO, final concentration ≤ 0.1%).

-

Pre-incubate the cells for 1-2 hours at 37°C.

-

-

TNFα Stimulation:

-

Prepare a stock solution of TNFα in sterile PBS containing 0.1% BSA.

-

Dilute TNFα to the final desired concentration (e.g., 10 ng/mL) in the corresponding treatment medium (with or without this compound).

-

Add the TNFα-containing medium to the cells.

-

Include a negative control group (vehicle only) and a positive control group (TNFα + vehicle).

-

-

Incubation: Incubate the plates for an appropriate duration based on the endpoint:

-

cGMP assay: 15-30 minutes.

-

Adhesion molecule expression (Western blot): 4-6 hours.

-

Soluble adhesion molecule release (ELISA): 18-24 hours.

-

-

Sample Collection:

-

ELISA: Carefully collect the culture supernatant and store at -80°C until analysis.

-

Western Blot: Wash cells with ice-cold PBS and lyse them in RIPA buffer with protease and phosphatase inhibitors.

-

cGMP Assay: Lyse cells according to the specific cGMP assay kit instructions (e.g., with 0.1 M HCl).

-

-

Endpoint Analysis:

-

ELISA: Quantify the concentration of soluble VCAM-1 (sVCAM-1) and soluble ICAM-1 (sICAM-1) in the culture supernatants using commercially available ELISA kits, following the manufacturer's instructions.

-

Western Blot: Determine the protein expression levels of VCAM-1 and ICAM-1 in the cell lysates. Use an antibody against a housekeeping protein (e.g., β-actin or GAPDH) for normalization.

-

cGMP Assay: Measure the intracellular cGMP levels using a commercially available cGMP enzyme immunoassay (EIA) kit.

-

In Vivo Model: TNFα-Induced Vascular Inflammation in Mice

This protocol is adapted from established models to assess the in vivo efficacy of this compound.

Materials:

-

Male C57BL/6 mice (8-10 weeks old)

-

Recombinant Mouse TNFα

-

This compound

-

Vehicle for oral administration (e.g., 0.5% methylcellulose)

-

Sterile, pyrogen-free 0.9% saline

-

Anesthetics (e.g., isoflurane, ketamine/xylazine)

-

EDTA-coated microcentrifuge tubes

-

ELISA kits for mouse sVCAM-1, sICAM-1, sE-selectin, and sP-selectin

Protocol:

-

Acclimatization: Acclimatize mice to the facility for at least one week before the experiment.

-

Grouping: Randomly assign mice to the following groups (n=8-10 per group):

-

Naïve control (no treatment)

-

Vehicle + Saline

-

Vehicle + TNFα

-

This compound + TNFα (multiple dose groups can be included, e.g., 1, 3, 10 mg/kg)

-

-

This compound Administration: Administer this compound or vehicle by oral gavage (p.o.) 1 hour prior to TNFα challenge.

-

TNFα Challenge: Administer mouse TNFα (e.g., 500 ng per mouse) or saline by intraperitoneal (i.p.) injection.

-

Monitoring and Euthanasia: Monitor the mice for signs of distress. At 4-6 hours post-TNFα injection, euthanize the mice by an approved method (e.g., CO2 asphyxiation followed by cervical dislocation).

-

Blood Collection: Immediately after euthanasia, perform cardiac puncture to collect whole blood into EDTA-coated microcentrifuge tubes.

-

Plasma Isolation: Centrifuge the blood at 2,000 x g for 15 minutes at 4°C. Carefully collect the plasma supernatant and store at -80°C until analysis.

-

Endpoint Analysis:

-

ELISA: Quantify the plasma levels of sVCAM-1, sICAM-1, sE-selectin, and sP-selectin using commercially available ELISA kits according to the manufacturer's instructions.

-

Data Presentation

Quantitative data should be presented in a clear and organized manner to facilitate comparison between treatment groups.

Table 1: In Vitro Effect of this compound on TNFα-Induced sVCAM-1 and sICAM-1 Release from HUVECs

| Treatment Group | This compound (nM) | TNFα (10 ng/mL) | sVCAM-1 (ng/mL) | sICAM-1 (ng/mL) | Intracellular cGMP (pmol/mL) |

| Vehicle Control | 0 | - | |||

| TNFα Control | 0 | + | |||

| This compound | 1 | + | |||

| This compound | 10 | + | |||

| This compound | 100 | + | |||

| This compound | 1000 | + |

Data are presented as mean ± SEM. Statistical analysis (e.g., one-way ANOVA with post-hoc test) should be performed to determine significant differences.

Table 2: In Vivo Effect of this compound on Plasma Adhesion Molecules in a TNFα-Induced Inflammation Mouse Model

| Treatment Group | This compound (mg/kg) | sVCAM-1 (ng/mL) | sICAM-1 (ng/mL) | sE-selectin (ng/mL) | sP-selectin (ng/mL) |

| Naïve Control | - | ||||

| Vehicle + TNFα | 0 | ||||

| This compound + TNFα | 1 | ||||

| This compound + TNFα | 3 | ||||

| This compound + TNFα | 10 |

Data are presented as mean ± SEM. Statistical analysis (e.g., one-way ANOVA with post-hoc test) should be performed to determine significant differences.

Expected Outcomes and Interpretation

-

In Vitro: TNFα stimulation is expected to significantly increase the expression and release of VCAM-1 and ICAM-1 from HUVECs. Pre-treatment with this compound is hypothesized to dose-dependently inhibit this increase. This anti-inflammatory effect should correlate with a significant, dose-dependent increase in intracellular cGMP levels in the this compound-treated groups.

-

In Vivo: Intraperitoneal injection of TNFα is expected to cause a significant elevation in plasma levels of soluble adhesion molecules (sVCAM-1, sICAM-1, sE-selectin, sP-selectin) compared to the naïve control group. Oral administration of this compound prior to the TNFα challenge is expected to significantly and dose-dependently reduce the plasma concentrations of these inflammatory biomarkers.

These results would provide strong evidence for the anti-inflammatory properties of this compound, mediated through the sGC-cGMP signaling pathway, in the context of TNFα-driven inflammation. The data generated from these protocols can be instrumental in the preclinical development and characterization of this compound as a potential therapeutic agent for inflammatory diseases.

References

- 1. This compound, an Oral sGC Stimulator, Exhibits Diverse Pharmacology Across Preclinical Models of Cardiovascular, Metabolic, Renal, and Inflammatory Disease • Cyclerion [cyclerion.com]

- 2. dergipark.org.tr [dergipark.org.tr]

- 3. This compound, a stimulator of soluble guanylyl cyclase, attenuates inflammation, vaso‐occlusion and nephropathy in mouse models of sickle cell disease - PMC [pmc.ncbi.nlm.nih.gov]

- 4. TNF primes endothelial cells for angiogenic sprouting by inducing a tip cell phenotype - PMC [pmc.ncbi.nlm.nih.gov]

- 5. ICAM-1 and VCAM-1: Gatekeepers in various inflammatory and cardiovascular disorders - PubMed [pubmed.ncbi.nlm.nih.gov]

Troubleshooting & Optimization

Troubleshooting low signal in Olinciguat-stimulated cGMP assays

This technical support guide is designed for researchers, scientists, and drug development professionals utilizing Olinciguat in cGMP assays. It provides troubleshooting advice and frequently asked questions to address common issues, particularly low signal, that may be encountered during experimentation.

Frequently Asked Questions (FAQs) & Troubleshooting

Q1: We are observing a very low or no cGMP signal after stimulating our cells with this compound. What are the potential causes and solutions?

A low cGMP signal can stem from several factors, ranging from reagent handling to cellular health and assay protocol deficiencies. A systematic approach to troubleshooting is recommended.

Troubleshooting Steps:

-

Confirm this compound Activity and Handling:

-

Storage: this compound should be stored at -20°C for up to one year, or at -80°C for up to two years.[1] Improper storage can lead to degradation and loss of activity.

-

Solubility: Ensure this compound is fully dissolved. For in vitro assays, DMSO is a common solvent.[2][3] If making a stock solution, sonication may be required to achieve complete dissolution.[3]

-

Fresh Preparations: Prepare fresh dilutions of this compound for each experiment to avoid degradation.

-

-

Evaluate Cell Health and Culture Conditions:

-

Cell Line Selection: Use a cell line known to express soluble guanylate cyclase (sGC). HEK-293 cells are a commonly used model as they endogenously express sGC.[4]

-

Passage Number: Use cells at a low and consistent passage number. High-passage cells may exhibit altered sGC expression and signaling responses.

-

Confluency: Cell density can impact results. Ensure a consistent and optimal cell seeding density for your assay plate format.

-

Contamination: Regularly check for microbial contamination, as this can significantly affect cellular health and signaling pathways.

-

-

Optimize Assay Protocol:

-

Phosphodiesterase (PDE) Inhibition: cGMP is rapidly degraded by PDEs. Pre-incubating cells with a broad-spectrum PDE inhibitor, such as 3-isobutyl-1-methylxanthine (IBMX), is crucial to prevent cGMP breakdown and enhance signal accumulation. A typical concentration is 0.5 mM IBMX for 15 minutes prior to this compound stimulation.

-

NO Donor Synergy: this compound is an sGC stimulator that works synergistically with nitric oxide (NO). The presence of an NO donor, such as diethylenetriamine NONOate (DETA-NO), can significantly potentiate the cGMP response. If a low signal is observed with this compound alone, co-stimulation with an NO donor is recommended.

-

Incubation Time: A 20-minute incubation with this compound at 37°C has been shown to be effective. This may need to be optimized for your specific cell line and experimental conditions.

-

Cell Lysis: Incomplete cell lysis will result in a lower measured cGMP concentration. Ensure your lysis buffer and protocol are effective. A common method is lysis with ice-cold 10% acetic acid.

-

-

Verify cGMP Detection Method:

-

Assay Kit Validity: Check the expiration date of your cGMP immunoassay kit. Run the standard curve and controls provided with the kit to ensure it is performing correctly.

-

Sample Compatibility: Ensure your sample matrix (e.g., lysis buffer) is compatible with the cGMP assay kit. Some components can interfere with the assay.

-

Acetylation: For samples with very low cGMP levels, acetylation can increase the sensitivity of some immunoassays. Check your kit's manual for this option.

-

Q2: What is the expected potency of this compound in a cell-based cGMP assay?

The potency of this compound is significantly enhanced in the presence of a nitric oxide (NO) donor.

| Condition | Cell Line | EC50 (nM) | 95% Confidence Interval (nM) |

| With 10 µM DETA-NO | HEK-293 | 73.8 | 42.7 to 105 |

| Without NO Donor | HEK-293 | Significantly less potent | - |

This data is based on a study using HEK-293 cells endogenously expressing sGC. The EC50 is the geometric mean of 14 separate experiments.

Q3: Can the redox state of the sGC heme group affect this compound's activity?

Yes, the redox state of the heme iron in sGC is critical for the activity of sGC stimulators like this compound.

-

sGC Stimulators (e.g., this compound): These compounds require the heme iron to be in the reduced (ferrous, Fe²⁺) state to be effective. They act by stabilizing the nitrosyl-heme complex and are synergistic with NO.

-

sGC Activators: This is a different class of compounds that activate sGC when the heme iron is in the oxidized (ferric, Fe³⁺) state or when the heme group is lost.

Oxidative stress can lead to the oxidation of the sGC heme, rendering the enzyme less responsive to NO and sGC stimulators. If your experimental system has high levels of oxidative stress, this could be a reason for a diminished response to this compound.

Signaling Pathways and Experimental Workflow

To aid in understanding the experimental process and the underlying biological mechanisms, the following diagrams are provided.

Caption: this compound Signaling Pathway

Caption: cGMP Assay Experimental Workflow

Caption: Troubleshooting Low cGMP Signal

Detailed Experimental Protocol: this compound-Stimulated cGMP Assay in HEK-293 Cells

This protocol is adapted from a published study and can be used as a starting point for your experiments. Optimization for your specific cell line and conditions may be necessary.

Materials:

-

HEK-293 cells endogenously expressing sGC

-

Cell culture medium and supplements

-

384-well cell culture plates

-

This compound

-

Diethylenetriamine NONOate (DETA-NO) (or other suitable NO donor)

-

3-isobutyl-1-methylxanthine (IBMX)

-

Hanks' Balanced Salt Solution (HBSS) with calcium and magnesium

-

10% Acetic Acid (ice-cold)

-

cGMP immunoassay kit or access to LC-MS/MS

Procedure:

-

Cell Seeding: Seed HEK-293 cells in a 384-well plate at a density that will result in a confluent monolayer on the day of the assay.

-

Cell Culture: Culture the cells overnight or until they reach the desired confluency.

-

PDE Inhibition:

-

Aspirate the cell culture medium.

-

Wash the cells once with HBSS.

-

Add HBSS containing 0.5 mM IBMX to each well.

-

Pre-incubate for 15 minutes at 37°C.

-

-

This compound Stimulation:

-

Prepare dilutions of this compound in HBSS containing 0.5 mM IBMX. If using an NO donor, also include the desired concentration of DETA-NO (e.g., 10 µM).

-

Add the this compound solution (with or without NO donor) to the wells.

-

Incubate for 20 minutes at 37°C.

-

-

Cell Lysis:

-

Aspirate the stimulation solution.

-

Add ice-cold 10% acetic acid to each well to lyse the cells and stop the reaction.

-

-

Sample Preparation:

-

Centrifuge the plate to pellet cell debris.

-

Collect the supernatants for cGMP quantification.

-

-

cGMP Quantification:

-

Measure the cGMP concentration in the supernatants using a commercial cGMP immunoassay kit or by LC-MS/MS, following the manufacturer's or instrument's protocol.

-

This guide provides a comprehensive resource for troubleshooting and performing this compound-stimulated cGMP assays. For further assistance, please consult the cited literature or contact your reagent and assay kit suppliers.

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. This compound | 1628732-62-6 | Guanylate cyclase | MOLNOVA [molnova.com]

- 3. This compound | Guanylate cyclase | TargetMol [targetmol.com]

- 4. This compound, an Oral sGC Stimulator, Exhibits Diverse Pharmacology Across Preclinical Models of Cardiovascular, Metabolic, Renal, and Inflammatory Disease - PMC [pmc.ncbi.nlm.nih.gov]

Addressing variability in animal model response to Olinciguat

Welcome to the technical support center for Olinciguat. This resource is designed for researchers, scientists, and drug development professionals to address the variability in animal model responses to this compound, a soluble guanylate cyclase (sGC) stimulator. Here you will find troubleshooting guides and frequently asked questions (FAQs) to assist with your in vivo experiments.

Understanding this compound's Mechanism of Action

This compound is a small molecule that stimulates soluble guanylate cyclase (sGC), a key enzyme in the nitric oxide (NO) signaling pathway.[1][2] By stimulating sGC, this compound enhances the production of cyclic guanosine monophosphate (cGMP), a second messenger that mediates various physiological processes, including smooth muscle relaxation, inhibition of inflammation, and reduced fibrosis.[1][2] It is important to note that this compound is an sGC stimulator, meaning it preferentially acts on the reduced (ferrous, Fe2+) form of the enzyme and works synergistically with endogenous NO. This is distinct from sGC activators, which can stimulate the oxidized (ferric, Fe3+) or heme-free form of sGC. This distinction is critical for understanding and troubleshooting experimental variability.

Signaling Pathway of this compound

References

- 1. This compound, an Oral sGC Stimulator, Exhibits Diverse Pharmacology Across Preclinical Models of Cardiovascular, Metabolic, Renal, and Inflammatory Disease - PMC [pmc.ncbi.nlm.nih.gov]

- 2. This compound, an Oral sGC Stimulator, Exhibits Diverse Pharmacology Across Preclinical Models of Cardiovascular, Metabolic, Renal, and Inflammatory Disease - PubMed [pubmed.ncbi.nlm.nih.gov]

Technical Support Center: Olinciguat Solubility for In Vitro Experiments

This technical support center is designed to assist researchers, scientists, and drug development professionals in overcoming challenges related to the solubility of olinciguat in in vitro experimental settings. Below you will find frequently asked questions (FAQs), detailed troubleshooting guides, and experimental protocols to ensure the successful preparation and use of this compound in your research.

Frequently Asked Questions (FAQs)

Q1: I am having trouble dissolving this compound for my in vitro assay. What is the recommended solvent?

A1: this compound is a poorly water-soluble compound. The recommended starting solvent for preparing a stock solution is Dimethyl Sulfoxide (DMSO). Commercial suppliers indicate that this compound has a high solubility in DMSO, reaching concentrations as high as 125 mg/mL.[1] For cell-based assays, it is crucial to ensure the final concentration of DMSO in the culture medium is low (typically ≤0.5%) to avoid cytotoxicity.[2]

Q2: My this compound precipitates when I dilute my DMSO stock solution into an aqueous buffer or cell culture medium. How can I prevent this?

A2: This phenomenon, often called "crashing out," is common for hydrophobic compounds. To prevent precipitation, consider the following strategies:

-

Stepwise Dilution: Avoid adding the concentrated DMSO stock directly into the full volume of aqueous solution. Instead, perform serial dilutions. An intermediate dilution step into a smaller volume of medium or a mixture of the organic solvent and aqueous medium can be beneficial.[3]

-

Vortexing During Dilution: Continuously vortex or mix the aqueous solution while slowly adding the DMSO stock. This rapid mixing helps to disperse the compound before it has a chance to aggregate and precipitate.

-

Use of Co-solvents: For challenging situations, a co-solvent system can be employed. Formulations containing DMSO, PEG300, and Tween-80 have been successfully used to solubilize this compound.[4]

-

Inclusion Complexes: Cyclodextrins can be used to form inclusion complexes with hydrophobic drugs, enhancing their aqueous solubility.[5] A formulation with SBE-β-CD has been reported for this compound.

Q3: What are the potential impacts of using solvents like DMSO, PEG300, or Tween-80 on my in vitro experiments?

A3: While necessary for solubilization, these solvents can have effects on in vitro systems:

-

DMSO: Can exhibit cytotoxicity at concentrations above 0.5-1% and may influence cellular processes such as differentiation. It is essential to include a vehicle control (medium with the same final DMSO concentration as the experimental samples) to account for any solvent-induced effects.

-

PEG300 and Tween-80: These are generally used at low concentrations. However, they can also have biological effects. For instance, Tween 80 has been shown to have cytotoxic effects at higher concentrations. As with DMSO, appropriate vehicle controls are critical.

Q4: Are there any alternatives to DMSO for dissolving this compound?

A4: While DMSO is the most common and effective solvent for this compound, other options for poorly soluble compounds include:

-

Dimethylformamide (DMF): Another polar aprotic solvent that can be an alternative to DMSO.

-

Ethanol: Can be used for some compounds, but its utility for highly hydrophobic molecules like this compound may be limited.

-

Cyrene™ (dihydrolevoglucosenone): A bio-based solvent that is being explored as a less toxic alternative to DMSO. Its effectiveness for this compound would need to be empirically determined.

Solubility Data for this compound

The following table summarizes the reported solubility of this compound in various solvent systems. This information can guide the preparation of stock and working solutions for your experiments.

| Solvent/System | Concentration | Observations | Source(s) |

| DMSO | 125 mg/mL (245.39 mM) | Sonication is recommended. | |

| 10% DMSO, 40% PEG300, 5% Tween-80, 45% Saline | ≥ 2.08 mg/mL (4.08 mM) | Clear solution. | |

| 10% DMSO, 90% (20% SBE-β-CD in Saline) | ≥ 2.08 mg/mL (4.08 mM) | Clear solution. |

Experimental Protocols

Protocol 1: Preparation of a Concentrated this compound Stock Solution in DMSO

Objective: To prepare a high-concentration stock solution of olinciguating using DMSO.

Materials:

-

This compound powder

-

Anhydrous, sterile DMSO

-

Sterile microcentrifuge tubes or vials

-

Calibrated analytical balance

-

Vortex mixer

-

Sonicator (optional)

Methodology:

-

Tare a sterile microcentrifuge tube on a calibrated analytical balance.

-

Carefully weigh the desired amount of this compound powder into the tube.

-

Add the calculated volume of sterile DMSO to achieve the target concentration (e.g., for a 10 mM stock solution of this compound with a molecular weight of 509.39 g/mol , dissolve 5.09 mg in 1 mL of DMSO).

-

Vortex the solution vigorously for 1-2 minutes to facilitate dissolution.

-

If the compound does not fully dissolve, sonicate the tube in a water bath for 5-10 minutes.

-

Visually inspect the solution to ensure it is clear and free of any particulate matter.

-

Aliquot the stock solution into smaller volumes in sterile tubes to avoid repeated freeze-thaw cycles.

-

Store the stock solution at -20°C or -80°C for long-term stability.

Protocol 2: Preparation of this compound Working Solutions for Cell-Based Assays

Objective: To prepare a working solution of this compound in cell culture medium from a DMSO stock solution, minimizing precipitation.

Materials:

-

Concentrated this compound stock solution in DMSO (from Protocol 1)

-

Pre-warmed sterile cell culture medium

-

Sterile conical tubes or microcentrifuge tubes

-

Vortex mixer

Methodology:

-

Thaw the this compound DMSO stock solution at room temperature.

-

In a sterile tube, add the required volume of pre-warmed cell culture medium for your experiment.

-

While continuously and vigorously vortexing the cell culture medium, slowly add the required volume of the this compound DMSO stock solution dropwise. This rapid dilution and mixing are crucial to prevent precipitation.

-

Ensure the final concentration of DMSO in the working solution is non-toxic to the cells (typically ≤0.5%).

-

Visually inspect the final working solution for any signs of precipitation. If precipitation is observed, consider using a lower final concentration or a co-solvent formulation.

-

Use the freshly prepared working solution immediately for your experiment.

Troubleshooting Guide

| Issue | Possible Cause(s) | Recommended Solution(s) |

| This compound powder does not dissolve in DMSO. | Insufficient mixing or sonication. | Increase vortexing time. Use a bath sonicator to provide additional energy for dissolution. Gentle warming to 37°C may also help, but check for compound stability at this temperature. |

| Compound has degraded or absorbed moisture. | Use a fresh vial of this compound. Ensure the compound is stored in a desiccated environment. | |

| Precipitation occurs upon dilution into aqueous buffer/medium. | The compound's solubility limit in the aqueous environment is exceeded ("crashing out"). | Perform a stepwise dilution. Add the DMSO stock to the aqueous solution while vortexing vigorously. Decrease the final concentration of this compound. |

| Prepare the working solution using a co-solvent system (e.g., DMSO/PEG300/Tween-80) or with cyclodextrins as described in the solubility table. | ||

| Inconsistent experimental results. | Incomplete dissolution of the stock solution. | Always ensure your stock solution is fully dissolved and visually clear before making dilutions. |

| Precipitation in the working solution. | Prepare fresh working solutions for each experiment and use them immediately. Visually inspect for precipitation before adding to cells. | |

| Degradation of this compound in solution. | Store stock solutions in small aliquots at -20°C or -80°C to minimize freeze-thaw cycles. Protect from light if the compound is light-sensitive. |

Visualizations

This compound's Mechanism of Action: The NO-sGC-cGMP Signaling Pathway

Caption: this compound enhances the NO-sGC-cGMP signaling pathway.

Troubleshooting Workflow for this compound Solubility Issues

Caption: A decision tree for resolving this compound solubility problems.

References

Mitigating potential off-target effects of Olinciguat in cell culture

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals using Olinciguat in cell culture experiments. The information is designed to help mitigate potential off-target effects and ensure the generation of robust and reliable data.

Frequently Asked Questions (FAQs)

Q1: What is the primary mechanism of action of this compound?

This compound is a soluble guanylate cyclase (sGC) stimulator.[1][2] Its primary on-target effect is to enhance the nitric oxide (NO)-sGC-cyclic guanosine monophosphate (cGMP) signaling pathway.[1][2] This pathway is crucial for various physiological processes, including smooth muscle relaxation, inhibition of inflammation, and regulation of fibrosis.[3] this compound and other sGC stimulators work by directly binding to sGC, sensitizing it to endogenous NO and thereby increasing cGMP production.

Q2: What are the known on-target effects of this compound in cell culture?

In preclinical in vitro studies, this compound has been shown to relax human vascular smooth muscle cells and inhibit their proliferation. These effects are consistent with the activation of the sGC-cGMP pathway. The antiproliferative effects of this compound can be potentiated by phosphodiesterase 5 (PDE5) inhibitors, which prevent the degradation of cGMP.

Q3: What are potential off-target effects of this compound?

While specific off-target interactions of this compound are not extensively documented in publicly available literature, its chemical structure provides clues to potential off-target activities. This compound contains a pyrazole-pyrimidine scaffold, which is a common feature in many kinase inhibitors. Therefore, it is plausible that this compound could interact with various protein kinases, leading to unintended modulation of cellular signaling pathways. General off-target effects of any small molecule in cell culture can manifest as unexpected cytotoxicity, changes in cell morphology, or altered gene and protein expression.

Q4: How can I minimize the risk of observing off-target effects in my experiments?

Minimizing off-target effects begins with careful experimental design. Key strategies include:

-

Concentration Control: Use the lowest concentration of this compound that produces the desired on-target effect. Perform a dose-response curve to determine the optimal concentration range.

-

Appropriate Controls: Always include vehicle controls (the solvent used to dissolve this compound, e.g., DMSO) at the same final concentration used for the drug treatment.

-

Orthogonal Approaches: When possible, confirm key findings using non-pharmacological methods, such as siRNA-mediated knockdown of sGC, to ensure the observed phenotype is indeed due to the intended on-target mechanism.

Troubleshooting Guides

This section provides a question-and-answer guide to address specific issues that may arise during in vitro experiments with this compound, potentially indicating off-target effects.

Issue 1: I am observing unexpected cytotoxicity or a significant decrease in cell viability at concentrations where I expect on-target sGC stimulation.

-

Possible Cause: This could be due to off-target effects on essential cellular pathways or general cellular stress.

-

Troubleshooting Steps:

-

Confirm On-Target Activity: First, verify that you are observing the expected increase in cGMP levels in your cell line at the concentrations used. This will confirm that the compound is active on its intended target.

-

Perform Comprehensive Cytotoxicity Assays: Conduct systematic cell viability assays to determine the cytotoxic profile of this compound in your specific cell line. Recommended assays include:

-

MTT Assay: Measures metabolic activity as an indicator of cell viability.

-

LDH Release Assay: Measures the release of lactate dehydrogenase from damaged cells, indicating loss of membrane integrity.

-

-

Investigate Apoptosis: If cytotoxicity is observed, determine if it is mediated by apoptosis. A caspase activity assay can be used to measure the activation of executioner caspases like caspase-3.

-

Lower the Concentration: If possible, use a lower concentration of this compound that still achieves the desired on-target effect but minimizes cytotoxicity.

-

Issue 2: My cells are exhibiting unusual morphology, altered adhesion, or changes in proliferation that are not consistent with the known function of the sGC pathway.

-

Possible Cause: These phenotypic changes could be due to off-target effects on signaling pathways that control the cytoskeleton, cell adhesion, or cell cycle progression. Given this compound's pyrazole-pyrimidine scaffold, off-target kinase inhibition is a possibility.

-

Troubleshooting Steps:

-

Microscopic Examination: Carefully document any changes in cell morphology with images.

-

Investigate Kinase Signaling Pathways: Screen for changes in the phosphorylation status of key signaling proteins in pathways commonly affected by off-target kinase inhibitors, such as the MAPK/ERK pathway. Western blotting is a suitable technique for this analysis.

-

Use Control Compounds: If you suspect off-target kinase activity, include a well-characterized, structurally distinct kinase inhibitor as a control to see if it phenocopies the effects of this compound.

-

Consider Target Deconvolution: For in-depth investigation, advanced techniques like Cellular Thermal Shift Assay (CETSA) can be employed to identify the direct protein targets of this compound in an unbiased manner within the cell.

-

Issue 3: I am getting inconsistent or non-reproducible results in my experiments with this compound.

-

Possible Cause: Inconsistent results can stem from issues with compound stability, solubility, or variations in experimental conditions.

-

Troubleshooting Steps:

-

Compound Stability and Solubility:

-

Prepare fresh stock solutions of this compound and avoid repeated freeze-thaw cycles.

-

Visually inspect the cell culture medium after adding this compound to ensure there is no precipitation. If precipitation occurs, you may need to adjust the final concentration or the solvent system.

-

-

Standardize Experimental Protocols: Ensure that all experimental parameters, such as cell seeding density, incubation times, and reagent concentrations, are kept consistent between experiments.

-

Cell Line Integrity: Regularly check your cell lines for mycoplasma contamination and verify their identity.

-

Quantitative Data Summary

The following table summarizes the available in vitro potency data for this compound.

| Assay Type | Cell Line/System | Parameter | Value | Reference |

| sGC Stimulation | HEK-293 cells | EC50 | 73.8 nM | --INVALID-LINK-- |